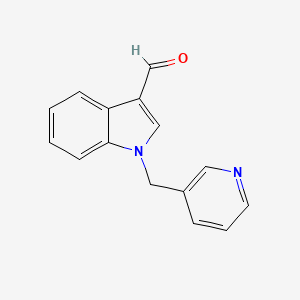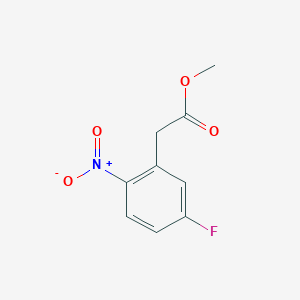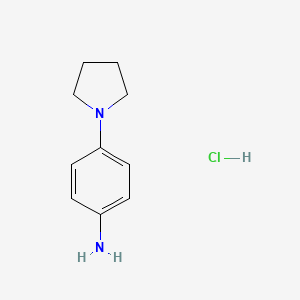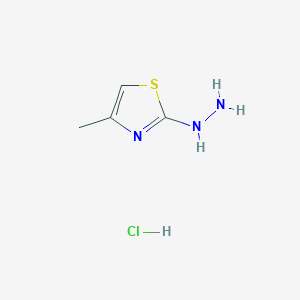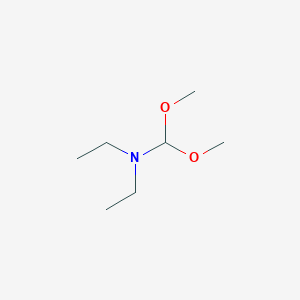
N-(Dimetoximatil)-N-etiletanamina
Descripción general
Descripción
N-(Dimethoxymethyl)-N-ethylethanamine: is a chemical compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, where the nitrogen atom is substituted with a dimethoxymethyl group and an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(Dimethoxymethyl)-N-ethylethanamine is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often used in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine: N-(Dimethoxymethyl)-N-ethylethanamine has potential applications in medicinal chemistry. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dimethylformamide Dimethyl Acetal Method: One common method for synthesizing N-(Dimethoxymethyl)-N-ethylethanamine involves the reaction of dimethylformamide dimethyl acetal with ethylamine.
Formaldehyde and Methanol Reaction: Another method involves the reaction of formaldehyde with methanol in the presence of ethylamine.
Industrial Production Methods: Industrial production of N-(Dimethoxymethyl)-N-ethylethanamine often employs the dimethylformamide dimethyl acetal method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(Dimethoxymethyl)-N-ethylamine oxides.
Reduction: Reduced amines or other simpler compounds.
Substitution: Substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of N-(Dimethoxymethyl)-N-ethylethanamine involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can then participate in further chemical reactions. The ethylamine moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
N-(Dimethoxymethyl)-N,N-dimethylmethanamine: This compound is similar in structure but has two methyl groups instead of an ethyl group.
Uniqueness: N-(Dimethoxymethyl)-N-ethylethanamine is unique due to its combination of a dimethoxymethyl group and an ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
N-(dimethoxymethyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJWXBGYXJIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508767 | |
| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-76-2 | |
| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
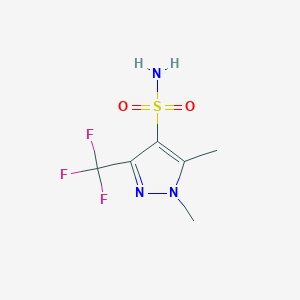
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
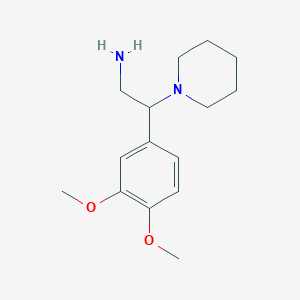
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)


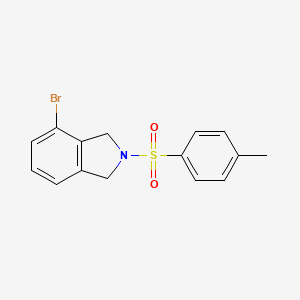
![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)

